N-(5-Amino-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide
Overview
Description
N-(5-Amino-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide is a useful research compound. Its molecular formula is C17H18Cl2N2O3 and its molecular weight is 369.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Lipoxygenase Inhibition
N-(5-Amino-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide and its derivatives have been explored for their potential as lipoxygenase inhibitors. In a study, various derivatives of this compound demonstrated moderately good activities against lipoxygenase enzyme, an enzyme involved in the inflammatory process, suggesting potential therapeutic applications in conditions where lipoxygenase plays a role (Aziz‐ur‐Rehman et al., 2016).
Cyclooxygenase and Lipoxygenase Pathways Inhibition
In the context of dual inhibition of cyclooxygenase and lipoxygenase pathways, a related butanamide derivative, S 19812, showed promise as a therapeutic agent for pain and inflammation associated with conditions like osteoarthritis (Tordjman et al., 2003). Another study on the synthesis of S 19812 further supports its role in inhibiting these pathways (Tordjman et al., 2003).
Anticonvulsant Properties
The compound Progabide®, which has a structural similarity to this compound, was synthesized for use in pharmacokinetic and metabolism studies, suggesting its application in anticonvulsant therapy (Allen & Giffard, 1982).
Antimicrobial and Anticancer Activities
A study on N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide, a related compound, revealed its potential in antimicrobial and anticancer activities. It showed good antimicrobial activity and comparable anticancer activity against lung carcinoma, indicating its potential in these areas (Sirajuddin et al., 2015).
Dipeptidyl Peptidase IV Inhibition
A series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, which are structurally related to this compound, were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV. These derivatives showed potent inhibitory activity, highlighting potential applications in the treatment of type 2 diabetes (Nitta et al., 2008).
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3/c1-23-16-7-5-12(20)10-14(16)21-17(22)3-2-8-24-15-6-4-11(18)9-13(15)19/h4-7,9-10H,2-3,8,20H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJDXJNNJGSSES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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